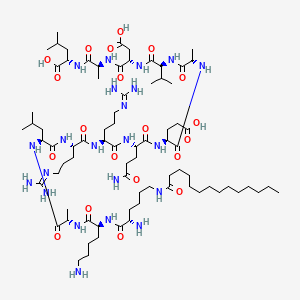
316791-23-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 316791-23-8 is known as Thymus peptide C. This compound is a hormonal agent derived from the thymus glands of young calves. It acts as a substitute for the physiological functions of the thymus, playing a significant role in the immune system by increasing granulopoiesis and erythropoiesis through its action on the bone marrow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymus peptide C is typically prepared through extraction from the thymus glands of young calves. The extraction process involves isolating the peptide from the glandular tissue, followed by purification steps to obtain a high-purity product. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Thymus peptide C involves large-scale extraction and purification processes. The glands are processed to extract the peptide, which is then subjected to various purification techniques such as chromatography to achieve the desired purity levels. The final product is often lyophilized to obtain a stable, white powder that can be stored and transported easily .
Analyse Chemischer Reaktionen
Types of Reactions: Thymus peptide C primarily undergoes biochemical reactions rather than traditional chemical reactions. It interacts with various biological molecules and receptors in the body to exert its effects.
Common Reagents and Conditions: In vitro studies often use water as a solvent for Thymus peptide C, with sonication and heating recommended to achieve complete dissolution. The peptide is stable under specific storage conditions, such as -20°C for long-term storage .
Major Products Formed: The major products formed from the reactions involving Thymus peptide C are typically related to its biological activity, such as the stimulation of T-cell maturation and the increase in granulopoiesis and erythropoiesis .
Wissenschaftliche Forschungsanwendungen
Thymus peptide C has a wide range of scientific research applications, including:
Immunology: It is used to study immune system functions, particularly T-cell maturation and activity. .
Infectious Diseases: Thymus peptide C is investigated for its potential to enhance immune responses against chronic viral, bacterial, and fungal infections
Autoimmune Disorders: Research explores its role in modulating immune responses in autoimmune conditions
Cancer Research: Thymus peptide C is studied for its potential to support the immune system in fighting certain types of cancer
Wirkmechanismus
Thymus peptide C exerts its effects by acting as a substitute for the physiological functions of the thymus. It antagonizes the effects of adrenocortical hormones on the lymphatic system, recruits immature system cells in the bone marrow, and stimulates their maturation to fully active T-cells. This process enhances the body’s immune response by increasing granulopoiesis and erythropoiesis .
Vergleich Mit ähnlichen Verbindungen
- Thymosin alpha 1
- Thymosin beta 4
- Thymopentin
Comparison: Thymus peptide C is unique in its specific action on the bone marrow to increase granulopoiesis and erythropoiesis. While other thymic peptides like Thymosin alpha 1 and Thymosin beta 4 also play roles in immune modulation, Thymus peptide C’s distinct mechanism of recruiting and maturing T-cells sets it apart .
Eigenschaften
CAS-Nummer |
316791-23-8 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


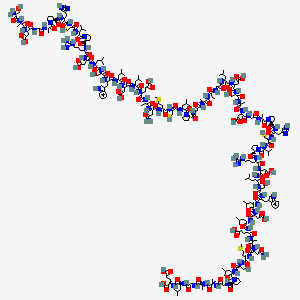
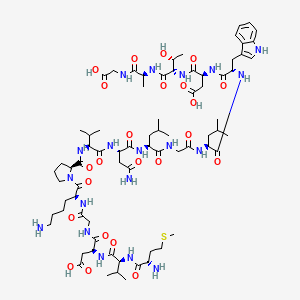
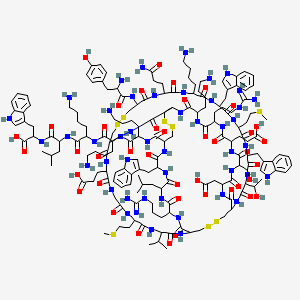
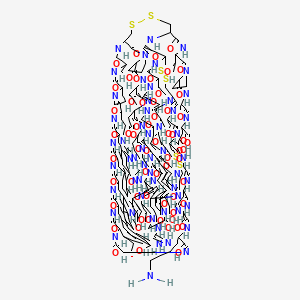

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

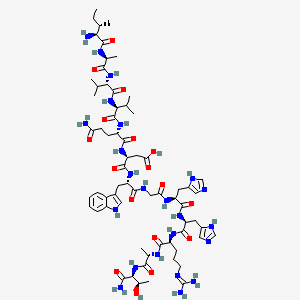


![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)
